molecular formula C9H20ClNO3 B2928695 3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride CAS No. 2228365-04-4

3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride

Cat. No. B2928695
CAS RN: 2228365-04-4
M. Wt: 225.71
InChI Key: MLVUOSBXXHFEIM-UHFFFAOYSA-N
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Description

“3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride” is a chemical compound that is available for purchase for pharmaceutical testing . It is a high-quality reference standard used for accurate results .


Molecular Structure Analysis

The IUPAC name for this compound is “3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride”. The InChI code is “1S/C9H19NO3.ClH/c1-10(7-5-9(11)12)6-3-4-8-13-2;/h3-8H2,1-2H3,(H,11,12);1H” and the InChI key is "MLVUOSBXXHFEIM-UHFFFAOYSA-N" .


Chemical Reactions Analysis

Amines, such as “3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.72 and is stored at room temperature. It comes in the form of a powder .

Scientific Research Applications

Chemical Synthesis and Resolution of Amino Acids

Research on the resolution of amino acids such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins, highlights the significance of chemical synthesis and resolution techniques in producing and identifying bioactive compounds. This study demonstrates the hydrolysis of O-methyl linkages and the synthesis of amino acids through decarboxylation and acylase resolution, indicating the importance of these methods in creating bioactive molecules and studying their properties (Shimohigashi et al., 1976).

Electrochemical Behavior in Protic Medium

Investigation into the electrochemical behavior of unsymmetrical dihydropyridines in protic mediums explores how chemical structures influence electrochemical reduction and cyclic hydroxamic acid formation. This study provides insight into the reactions and transformations of complex organic molecules under specific conditions, relevant to understanding the electrochemical properties of similar compounds (David et al., 1995).

Metoprolol Metabolism and Asymmetric Synthesis

Research on the asymmetric synthesis of metoprolol's benzylic hydroxylation metabolites underscores the importance of stereochemistry in drug metabolism and the synthesis of pharmacologically active metabolites. This study highlights methods for determining the absolute configurations of diastereoisomers and the stereoselective nature of metabolic processes, relevant to the synthesis and study of similar compounds (Shetty & Nelson, 1988).

Solvent and Reaction Medium Applications

Research into the solubility and reaction kinetics in various solvents, such as 2-methoxyethanol, demonstrates the role of solvent properties in chemical reactions and solute transfer. This study offers insights into the selection of solvents for optimizing solubility and reactivity of chemical compounds, potentially applicable to the dissolution and reaction conditions of "3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride" (Hart et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[4-methoxybutyl(methyl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3.ClH/c1-10(7-5-9(11)12)6-3-4-8-13-2;/h3-8H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVUOSBXXHFEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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